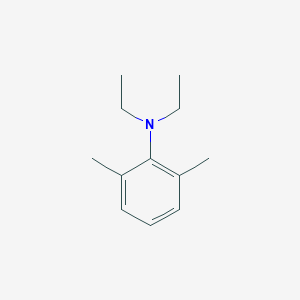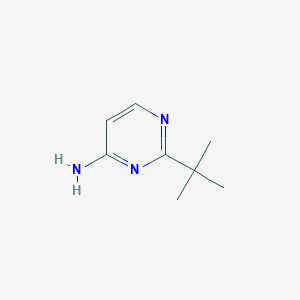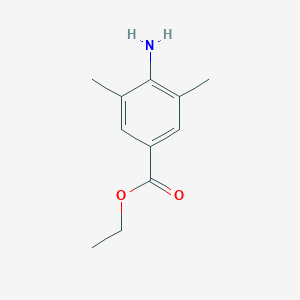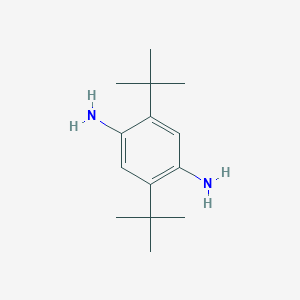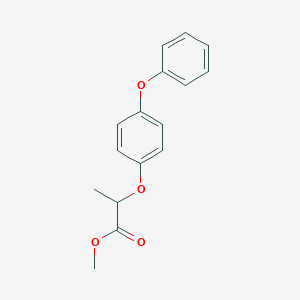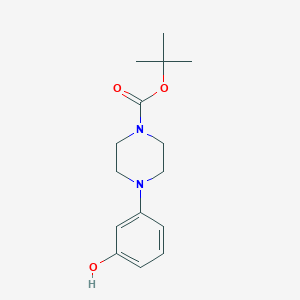
Tert-butyl 4-(3-hydroxyphenyl)piperazine-1-carboxylate
Descripción general
Descripción
Tert-butyl 4-(3-hydroxyphenyl)piperazine-1-carboxylate is a derivative of piperazine . It has a molecular weight of 278.35 . The compound is of significant interest due to its potential biological activities and its role as intermediates in the synthesis of various pharmacologically active compounds.
Molecular Structure Analysis
The molecular structure of piperazine derivatives is often confirmed using single crystal X-ray diffraction analysis. The piperazine ring typically adopts a chair conformation, and the overall molecular geometry can influence the compound’s intermolecular interactions and crystal packing.Chemical Reactions Analysis
Piperazine derivatives can undergo various chemical reactions, including nucleophilic substitution, oxidation, halogenation, and elimination reactions. These reactions are crucial for modifying the piperazine core and introducing functional groups that can enhance the biological activity of the final compounds.Physical And Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and reactivity, are influenced by the substituents attached to the piperazine ring. Spectroscopic methods like FT-IR, 1H & 13C NMR, and LCMS are commonly used to characterize these compounds.Aplicaciones Científicas De Investigación
Synthesis and Characterization
Tert-butyl 4-(3-hydroxyphenyl)piperazine-1-carboxylate and its derivatives have been extensively studied for their synthesis and characterization. For example, a derivative was synthesized using condensation reactions and characterized using spectroscopic methods such as LCMS, 1H NMR, and X-ray diffraction, showing its potential for further biological evaluation (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015). Another study focused on the crystal structure of a sterically congested piperazine derivative, highlighting its novel chemistry and pharmacologically useful core (Gumireddy et al., 2021).
Biological Evaluation
Various biological evaluations have been conducted on these compounds. The antibacterial and anthelmintic activities of certain derivatives were studied, showing moderate activity in these areas (Kulkarni et al., 2016). Additionally, the anticorrosive behavior of tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate for carbon steel was investigated, indicating its potential as a corrosion inhibitor in industrial applications (Praveen et al., 2021).
Chemical and Molecular Analysis
Detailed chemical and molecular analyses have been performed on various derivatives. These analyses include X-ray crystallography, density functional theory calculations, and Hirshfeld surface analysis, providing insights into the molecular structure and stability of these compounds (Yang et al., 2021).
Antioxidant and Fuel Stabilization
Research has also explored the use of tert-butyl 4-(3-hydroxyphenyl)piperazine-1-carboxylate derivatives as antioxidants and in fuel stabilization. One study reported the synthesis of a new base fuel antioxidant based on hindered phenol and heterocyclic amine, indicating its effectiveness in improving fuel stability (Desai, Misra, & Nair, 2002).
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include “Harmful if swallowed”, “Harmful in contact with skin”, and "Harmful if inhaled" . Precautionary statements include “Avoid breathing dust/fume/gas/mist/vapors/spray” and “Use only outdoors or in a well-ventilated area” among others .
Propiedades
IUPAC Name |
tert-butyl 4-(3-hydroxyphenyl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-15(2,3)20-14(19)17-9-7-16(8-10-17)12-5-4-6-13(18)11-12/h4-6,11,18H,7-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIQHJGPQPMQVOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60595422 | |
| Record name | tert-Butyl 4-(3-hydroxyphenyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60595422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(3-hydroxyphenyl)piperazine-1-carboxylate | |
CAS RN |
198627-86-0 | |
| Record name | tert-Butyl 4-(3-hydroxyphenyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60595422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 4-(3-hydroxyphenyl)piperazine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

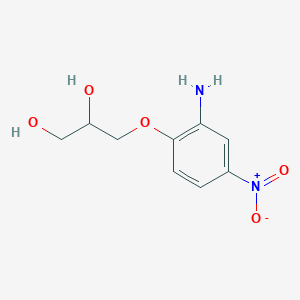
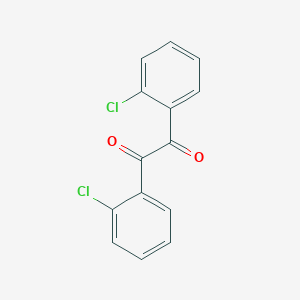
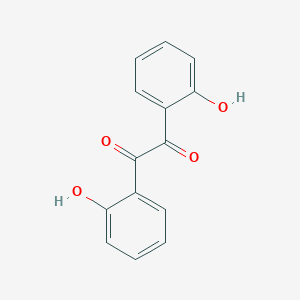
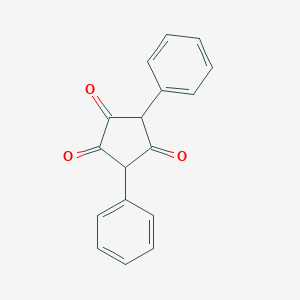
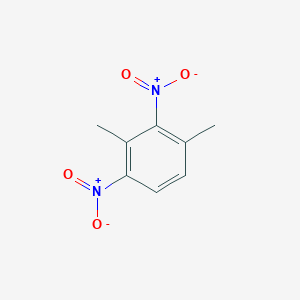
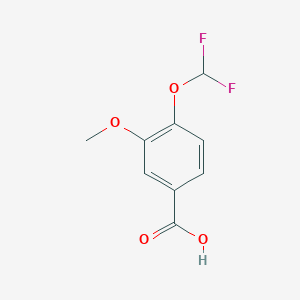
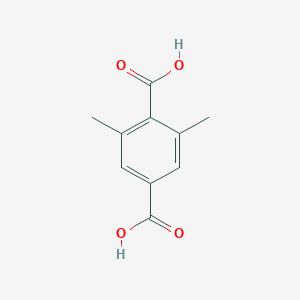
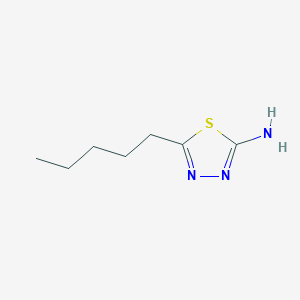
![3-[4-(Aminomethyl)phenyl]propanoic acid](/img/structure/B181709.png)
